3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2 This compound features a cyclobutane ring substituted with a trifluoroethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanone with TMSCF3 and a fluoride source, followed by deoxygenation with tributyltin hydride (Bu3SnH) and decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes similar to those used in laboratory settings. These methods ensure the efficient and cost-effective production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- 2-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- 3-(2,2,2-Trifluoroethyl)cyclopentane-1-carboxylic acid
Uniqueness
3-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a trifluoroethyl group and a cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)3-4-1-5(2-4)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
UVGKEKLZEICYKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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